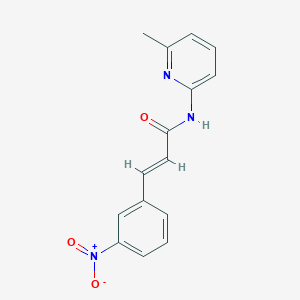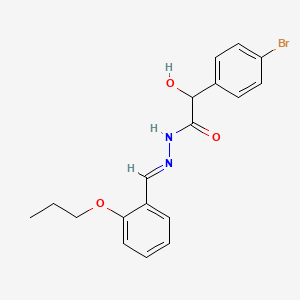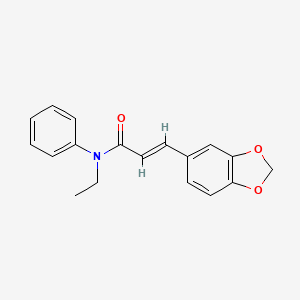
N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound with potential applications in scientific research. MPN is a small molecule that can be easily synthesized and modified, making it a useful tool for studying biological systems. In
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with specific amino acid residues in proteins, leading to changes in their conformation and activity. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, as well as modulate the activity of ion channels and receptors. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. However, the effects of this compound on human subjects have not yet been extensively studied.
実験室実験の利点と制限
One advantage of using N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its small size and ease of modification. This compound can be easily conjugated to other molecules, such as proteins or peptides, to create fluorescent probes for imaging or to target specific cellular pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of this compound-based probes for imaging specific cellular pathways and protein-protein interactions. Another area of interest is the investigation of this compound as a drug target for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on human subjects.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its small size and ease of modification make it a useful tool for studying biological systems. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in drug development and imaging.
合成法
The synthesis of N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 3-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acryloyl chloride to form this compound. This method yields a high purity product with a yield of up to 95%.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound can be used as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug target for the treatment of diseases such as cancer and Alzheimer's.
特性
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-4-2-7-14(16-11)17-15(19)9-8-12-5-3-6-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABJDBXBCOSQI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)

![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)